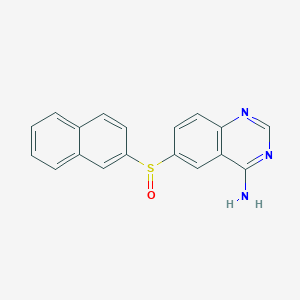
4-Quinazolinamine, 6-(2-naphthalenylsulfinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine is a chemical compound with the molecular formula C18H13N3OS It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with naphthalen-2-ylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine.
Reduction: 6-(Naphthalen-2-ylthio)quinazolin-4-amine.
Substitution: Various alkylated or acylated derivatives of the parent compound.
科学研究应用
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways involved in disease processes. For example, it may act as an antagonist of the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer .
相似化合物的比较
Similar Compounds
6-Bromo-4-(furan-2-yl)quinazolin-2-amine: Another quinazoline derivative with potential therapeutic applications.
6-(Naphthalen-2-ylthio)quinazolin-4-amine: A reduced form of the parent compound with different chemical properties.
6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine: An oxidized form with distinct biological activities.
Uniqueness
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and research tools.
属性
CAS 编号 |
52979-17-6 |
|---|---|
分子式 |
C18H13N3OS |
分子量 |
319.4 g/mol |
IUPAC 名称 |
6-naphthalen-2-ylsulfinylquinazolin-4-amine |
InChI |
InChI=1S/C18H13N3OS/c19-18-16-10-15(7-8-17(16)20-11-21-18)23(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21) |
InChI 键 |
WKTNHYNLNBRPTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=CN=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
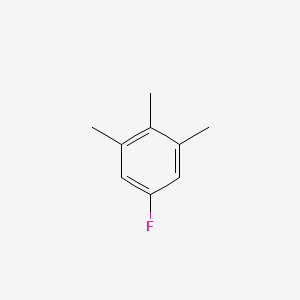
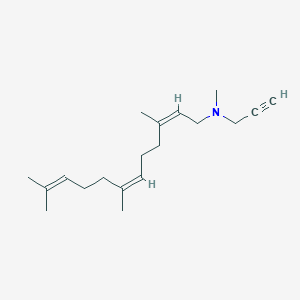
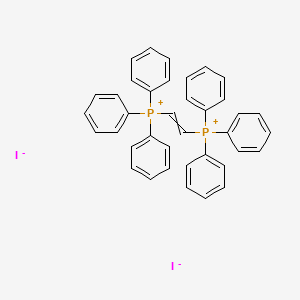
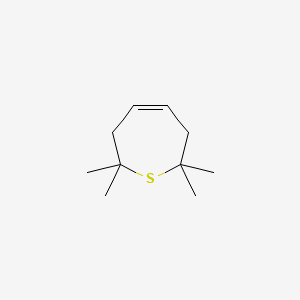
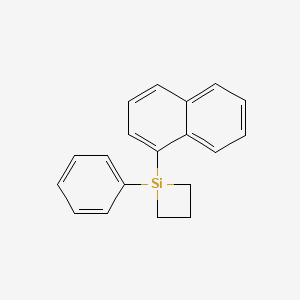
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
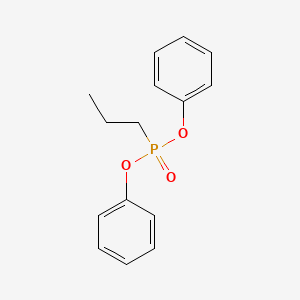
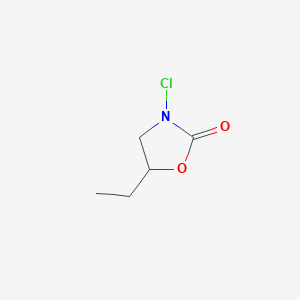

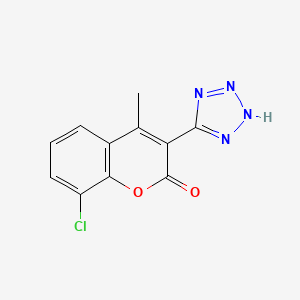
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
